12-Chlorododecanoic acid, chloromethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Chlorododecanoic acid, chloromethyl ester is an organic compound with the molecular formula C₁₃H₂₄Cl₂O₂ and a molecular weight of 283.234 g/mol . This compound is a derivative of dodecanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chloromethyl group. It is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
The synthesis of 12-Chlorododecanoic acid, chloromethyl ester typically involves the esterification of 12-chlorododecanoic acid with chloromethyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
12-Chlorododecanoic acid, chloromethyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form different derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 12-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
12-Chlorododecanoic acid, chloromethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Wirkmechanismus
The mechanism of action of 12-Chlorododecanoic acid, chloromethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the activity or function of the target molecule .
Vergleich Mit ähnlichen Verbindungen
12-Chlorododecanoic acid, chloromethyl ester can be compared with other similar compounds, such as:
12-Chlorododecanoic acid: This compound lacks the ester functionality and has different reactivity and applications.
Chloromethyl esters of other fatty acids: These compounds have similar structures but differ in the length of the carbon chain and the position of the chloromethyl group.
Other chlorinated esters: These compounds have similar reactivity but may have different applications depending on their specific structure.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
80419-08-5 |
---|---|
Molekularformel |
C13H24Cl2O2 |
Molekulargewicht |
283.2 g/mol |
IUPAC-Name |
chloromethyl 12-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c14-11-9-7-5-3-1-2-4-6-8-10-13(16)17-12-15/h1-12H2 |
InChI-Schlüssel |
RHQDLXULLWJVQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC(=O)OCCl)CCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.